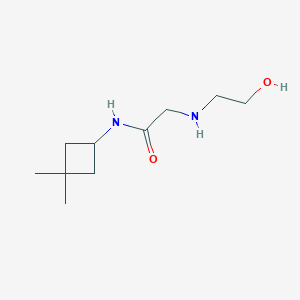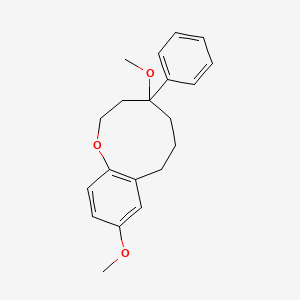
Diammonium scandium pentanitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diammonium scandium pentanitrate is a chemical compound with the molecular formula (NH₄)₂Sc(NO₃)₅ It is composed of scandium, a rare earth metal, combined with ammonium and nitrate ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diammonium scandium pentanitrate can be synthesized through the reaction of scandium nitrate with ammonium nitrate in an aqueous solution. The reaction typically involves dissolving scandium nitrate in water, followed by the gradual addition of ammonium nitrate. The mixture is then stirred and heated to promote the formation of the desired compound. The resulting solution is cooled, and the product is crystallized out .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves precise control of reaction conditions, such as temperature, concentration, and pH, to ensure high yield and purity of the final product. The crystallized compound is then filtered, washed, and dried for further use .
Analyse Des Réactions Chimiques
Types of Reactions: Diammonium scandium pentanitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of scandium oxide and nitrogen oxides.
Reduction: Reduction reactions can convert the nitrate ions to nitrogen gas or other nitrogen-containing compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like hydrogen gas or sodium borohydride are often used.
Substitution: Reagents such as hydrochloric acid or sulfuric acid can facilitate substitution reactions.
Major Products Formed:
Oxidation: Scandium oxide (Sc₂O₃) and nitrogen oxides (NO, NO₂).
Reduction: Scandium metal and nitrogen gas (N₂).
Substitution: Scandium chloride (ScCl₃) or scandium sulfate (Sc₂(SO₄)₃).
Applications De Recherche Scientifique
Diammonium scandium pentanitrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other scandium compounds and as a catalyst in various chemical reactions.
Biology: The compound’s unique properties make it useful in biological studies, particularly in understanding the role of scandium in biological systems.
Medicine: Research is ongoing to explore its potential use in medical applications, such as imaging agents or therapeutic compounds.
Mécanisme D'action
The mechanism of action of diammonium scandium pentanitrate involves its interaction with molecular targets and pathways in various applications. In catalytic reactions, scandium ions act as Lewis acids, facilitating the formation of reaction intermediates and promoting the desired chemical transformations. In biological systems, scandium ions can interact with proteins and enzymes, potentially affecting their structure and function .
Comparaison Avec Des Composés Similaires
Diammonium scandium pentanitrate can be compared with other similar compounds, such as:
Diammonium yttrium pentanitrate: Similar in structure but contains yttrium instead of scandium. It has different catalytic and material properties.
Diammonium lanthanum pentanitrate: Contains lanthanum, another rare earth metal, and exhibits distinct chemical reactivity and applications.
Diammonium aluminum pentanitrate: Contains aluminum and is used in different industrial applications due to aluminum’s unique properties.
Uniqueness: this compound is unique due to the specific properties of scandium, such as its small ionic radius and high charge density, which contribute to its effectiveness in catalytic and material applications .
Propriétés
Numéro CAS |
93893-18-6 |
|---|---|
Formule moléculaire |
H8N7O15Sc |
Poids moléculaire |
391.06 g/mol |
Nom IUPAC |
diazanium;scandium(3+);pentanitrate |
InChI |
InChI=1S/5NO3.2H3N.Sc/c5*2-1(3)4;;;/h;;;;;2*1H3;/q5*-1;;;+3/p+2 |
Clé InChI |
RLHMPSXCOOXJEG-UHFFFAOYSA-P |
SMILES canonique |
[NH4+].[NH4+].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Sc+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenesulfonamide, 4-methoxy-N-[3-(methoxymethyl)phenyl]-N-methyl-3-(1-piperazinyl)-](/img/structure/B12641838.png)
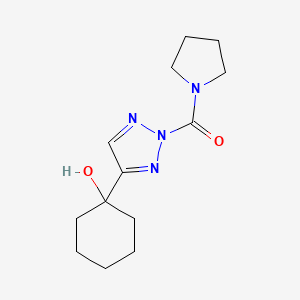
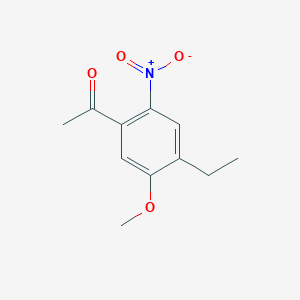

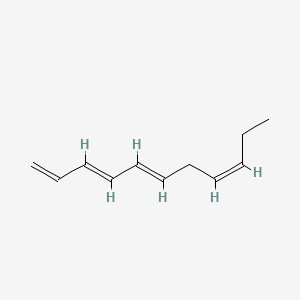
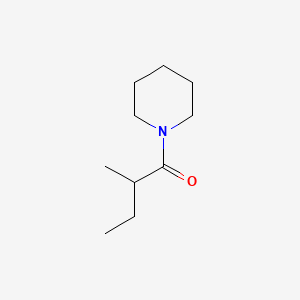
![(2S)-4-[(4-Methoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine](/img/structure/B12641869.png)

![N-(2-aminoethyl)-3-[1-(4-chloro-2-fluoro-3-phenoxyphenyl)propylamino]butanamide](/img/structure/B12641880.png)
![3-(2,3-Difluorophenyl)-6-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12641882.png)
![1-Naphthalenol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-(2-propen-1-yl)-](/img/structure/B12641887.png)
